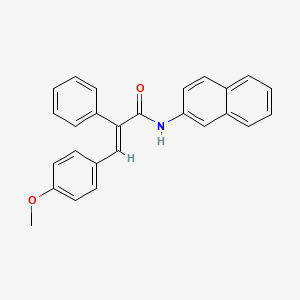
3-(4-methoxyphenyl)-N-2-naphthyl-2-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxyphenyl)-N-2-naphthyl-2-phenylacrylamide, commonly known as MNPA, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MNPA belongs to the class of acrylamides and has been synthesized through various methods.
科学的研究の応用
MNPA has been found to exhibit potential therapeutic applications in various scientific research fields. MNPA has been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for chronic pain and inflammation-related disorders. MNPA has also been found to exhibit antitumor properties, making it a potential treatment for cancer. Additionally, MNPA has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of MNPA is not yet fully understood. However, studies have suggested that MNPA may exert its therapeutic effects through the modulation of various signaling pathways. MNPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. MNPA has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix proteins. Additionally, MNPA has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the antioxidant defense system.
Biochemical and Physiological Effects
MNPA has been found to exhibit various biochemical and physiological effects. MNPA has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). MNPA has also been found to reduce the expression of COX-2 and MMPs. Additionally, MNPA has been shown to increase the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).
実験室実験の利点と制限
MNPA has several advantages for lab experiments. MNPA is a stable compound with a high melting point, making it easy to handle and store. MNPA is also soluble in many organic solvents, making it easy to dissolve in various experimental conditions. However, MNPA has some limitations for lab experiments. MNPA is a relatively new compound, and its synthesis method may require specialized equipment and expertise. Additionally, MNPA has not been extensively studied in vivo, and its pharmacokinetic properties are not yet fully understood.
将来の方向性
For MNPA research could focus on elucidating its mechanism of action, investigating its efficacy in animal models, and exploring its potential as a lead compound for the development of novel therapeutics.
合成法
The synthesis of MNPA has been achieved through various methods, including the Knoevenagel condensation reaction and the Suzuki-Miyaura cross-coupling reaction. The Knoevenagel condensation reaction involves the reaction of 2-naphthylamine and 4-methoxybenzaldehyde in the presence of a base such as piperidine, followed by the reaction with phenylacetyl chloride to form MNPA. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 2-naphthylboronic acid, 4-methoxyphenylboronic acid, and phenylacetylene in the presence of a palladium catalyst to form MNPA.
特性
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-naphthalen-2-yl-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO2/c1-29-24-15-11-19(12-16-24)17-25(21-8-3-2-4-9-21)26(28)27-23-14-13-20-7-5-6-10-22(20)18-23/h2-18H,1H3,(H,27,28)/b25-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPSCYFEFPCLJS-KOEQRZSOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3,4,5-trimethoxy-N-methylbenzamide](/img/structure/B4996458.png)
![4-{[(4-anilinophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4996476.png)
![N-[4-(2-furyl)phenyl]-1-[4-methoxy-3-(methoxymethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B4996481.png)
![N-{1-[1-(3-isoxazolylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4996490.png)
![3-{[2-(4-chlorophenyl)ethyl]amino}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4996495.png)
![ethyl N-[(4-nitrophenyl)sulfonyl]tryptophanate](/img/structure/B4996497.png)
![6-[isopropyl(methyl)amino]-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B4996502.png)
![5-imino-6-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4996513.png)
![methyl 2-{[N-(2-chlorobenzoyl)glycyl]amino}benzoate](/img/structure/B4996519.png)

![4-methyl-N-tricyclo[4.3.1.1~3,8~]undec-3-ylbenzamide](/img/structure/B4996530.png)

![10-acetyl-3,3-dimethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4996550.png)
![benzyl 2-{[(benzyloxy)carbonyl]amino}-5-{[2-(benzyloxy)-2-oxoethyl]amino}-5-oxopentanoate](/img/structure/B4996554.png)